molecular formula C13H9ClF3N3S B11925403 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea

Cat. No.: B11925403
M. Wt: 331.74 g/mol
InChI Key: CCYNGRYCHLGUIP-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea ( 326814-83-9) is a chemical compound with the molecular formula C13H9ClF3N3S and a molecular weight of 331.74 g/mol . It belongs to the class of thiourea derivatives, which are recognized in scientific research for their diverse biological activities and are frequently explored as versatile intermediates in organic synthesis and drug discovery . The compound's structure incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethylpyridine (TFMP) group is a significant scaffold in agrochemical and pharmaceutical research, as its unique physicochemical properties can profoundly influence a compound's biological activity, metabolism, and affinity for biomolecular targets . Thiourea derivatives, particularly those with electron-withdrawing substituents like halogen atoms, have demonstrated potent cytotoxic activity against various human cancer cell lines, including those from colon, prostate, and leukemia origins . Furthermore, structurally similar analogs have shown promising antimicrobial profiles, including potent activity against standard and methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains . These properties make this compound a valuable chemical reagent for researchers investigating new anticancer agents, antimicrobials, and structure-activity relationships in medicinal chemistry. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H9ClF3N3S

Molecular Weight

331.74 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylthiourea

InChI

InChI=1S/C13H9ClF3N3S/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21)

InChI Key

CCYNGRYCHLGUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action include inhibition of key metabolic enzymes and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent on Thiourea Molecular Weight (g/mol) Notable Features Reference
Target Compound : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea Phenyl ~331.7 (calculated) Simple aryl group; moderate lipophilicity
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea 4-Methoxyphenyl 404.8 (CAS 722461-07-6) Methoxy group enhances hydrophilicity and electronic modulation
1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea 3-Acetylphenyl 387.81 (CAS 326815-21-8) Acetyl group introduces ketone functionality for H-bonding; methylene linker increases flexibility
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea 4-(Dimethylamino)phenyl ~414.8 (CAS 326815-26-3) Dimethylamino group provides strong electron donation and basicity
1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2-cyano-4,5-dimethoxyphenyl)thiourea 2-Cyano-4,5-dimethoxyphenyl Cyano and dimethoxy groups increase polarity; pyridinyloxy linker alters electronic profile

Key Observations

Substituent Effects on Solubility: The 4-methoxyphenyl analog (CAS 722461-07-6) exhibits improved aqueous solubility compared to the phenyl group in the target compound due to the hydrophilic methoxy substituent .

Electronic Modulation: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) in the pyridine ring stabilize the thiourea moiety, while electron-donating groups (e.g., methoxy, dimethylamino) on the aryl substituent alter charge distribution and binding affinity .

Synthetic Accessibility: The target compound’s simple phenyl group may offer synthetic advantages over analogs with complex substituents (e.g., acetyl or cyano groups), which require additional coupling steps .

Research Findings and Trends

  • Piperazine Derivatives : highlights a related compound (RTB70) with a piperazine linker, demonstrating the versatility of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group in drug design .
  • Safety Profiles : Derivatives such as 7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine () emphasize the need for rigorous safety evaluations due to halogenated pyridine toxicity .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure, characterized by a pyridine ring with trifluoromethyl and chloro substituents, suggests it may interact with biological targets in unique ways. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H8ClF3N2SC_{12}H_{8}ClF_{3}N_{2}S, with a molecular weight of approximately 277.72 g/mol. The compound's structure includes a thiourea moiety, which is often associated with various biological activities.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of thioureas exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines .

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Selectivity
Thiourea ASW4805.8 ± 0.76High
Thiourea BSW6201.5 ± 0.72Very High
Thiourea CPC37.6 ± 1.75Moderate
Thiourea DK-5626.0 ± 1.00High

The mechanisms underlying the cytotoxic effects of thioureas have been extensively studied. Key findings include:

  • Induction of Apoptosis : Flow cytometry analyses indicate that treated cancer cells undergo significant apoptosis, with late apoptosis rates reaching up to 97% in specific cell lines . The compound appears to activate apoptotic pathways effectively.
  • Cell Viability Reduction : The trypan blue exclusion assay revealed that compounds similar to the target thiourea significantly reduced viable cell counts in treated groups compared to controls, particularly in colon cancer cell lines where reductions were noted between 20% to 93% .
  • Mechanistic Insights : Research suggests that these compounds may interfere with cellular signaling pathways associated with growth and survival, leading to increased apoptosis and reduced proliferation in malignant cells .

Table 2: Mechanistic Studies on Apoptosis Induction

CompoundApoptosis TypeCell LinePercentage Induction (%)
Thiourea AEarly ApoptosisSW48060%
Thiourea BLate ApoptosisSW62095%
Thiourea CNecrosisK-56227%

Case Studies

In a comparative study involving several thioureas, those incorporating trifluoromethyl groups exhibited enhanced potency against tumor cells compared to non-fluorinated analogs . Specifically, the inclusion of a trifluoromethyl group was correlated with improved inhibition profiles against serotonin uptake and enhanced interactions with key biological targets.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea?

Answer: The compound is synthesized via coupling reactions using reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or acetonitrile. Triethylamine (NEt₃) is typically added as a base to neutralize byproducts. For example, a procedure involving 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine and a carboxylic acid derivative achieved yields >70% under these conditions . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS.

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the chloro, trifluoromethyl, and phenylthiourea groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For example, NMR chemical shifts for the pyridine ring protons are typically observed at δ 8.3–8.7 ppm, with characteristic splitting patterns due to adjacent electronegative substituents .

Basic: How does solvent choice (e.g., DMF vs. acetonitrile) influence the synthesis of this compound?

Answer: Polar aprotic solvents like DMF enhance reagent solubility and stabilize transition states in coupling reactions, but residual DMF can complicate purification. Acetonitrile offers lower boiling points for easier solvent removal but may reduce reaction rates. A study comparing solvents found DMF provided higher yields (75% vs. 60% in acetonitrile) due to improved activation of carboxylate intermediates .

Advanced: How do the chloro and trifluoromethyl substituents affect the compound’s electronic properties and bioactivity?

Answer: The electron-withdrawing trifluoromethyl group increases the pyridine ring’s electrophilicity, enhancing interactions with nucleophilic residues in biological targets (e.g., enzyme active sites). The chloro group further polarizes the ring, as evidenced by computational studies showing a 0.5 eV decrease in LUMO energy compared to non-halogenated analogs. These effects correlate with improved binding affinity in enzyme inhibition assays .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate modifications to the phenylthiourea moiety?

Answer: SAR studies should systematically vary the phenyl group’s substituents (e.g., electron-donating/-withdrawing groups) and assess impacts on target binding via:

  • Biological assays : Measure IC₅₀ values against relevant enzymes (e.g., kinases or proteases).
  • Computational modeling : Perform docking simulations to compare binding energies (e.g., AutoDock Vina).
  • Physicochemical profiling : LogP and pKa measurements to evaluate lipophilicity and solubility.
    A study on analogous compounds showed that para-nitro substitutions on the phenyl group increased potency by 10-fold .

Advanced: How can contradictory bioactivity results in different assay systems be resolved?

Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. To resolve these:

Purity validation : Use HPLC-MS to rule out degradation products.

Assay standardization : Replicate experiments under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

Target specificity : Confirm off-target effects via counter-screening (e.g., kinase panel assays).
A 2023 study attributed conflicting IC₅₀ values (1 µM vs. 10 µM) to variations in ATP concentrations across kinase assays .

Advanced: What mechanistic approaches are recommended to study this compound’s interaction with biological targets?

Answer: Combine molecular dynamics simulations (e.g., GROMACS) to model binding kinetics with site-directed mutagenesis of target proteins. For example, replacing a key lysine residue with alanine in a kinase’s active site reduced binding affinity by 50%, validating the importance of electrostatic interactions . Isothermal titration calorimetry (ITC) can quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces.

Advanced: What strategies mitigate stability issues during long-term storage or in biological matrices?

Answer: Stability challenges arise from hydrolysis of the thiourea group. Recommended strategies include:

  • Lyophilization : Store at -20°C under argon to prevent oxidation.
  • Formulation : Use cyclodextrin complexes to enhance aqueous solubility and reduce degradation.
  • LC-MS/MS monitoring : Track degradation products (e.g., phenylurea derivatives) in plasma samples. A 2024 study demonstrated 90% compound stability over 30 days when stored in amber vials with desiccants .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer: Use QSAR models to predict ADME traits:

  • Absorption : SwissADME to estimate Caco-2 permeability.
  • Metabolism : CYP450 inhibition assays paired with docking into CYP3A4 structures.
  • Toxicity : ProTox-II for hepatotoxicity risk assessment.
    For instance, replacing the phenyl group with a pyridyl moiety improved predicted metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .

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